Hostacaine

Übersicht

Beschreibung

Hostacaine, also known as butanilicaine, is a local anesthetic used primarily in dental and minor surgical procedures. It is known for its ability to provide effective pain relief by blocking nerve signals in the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hostacaine involves the formation of an amide bond between 2-chloro-6-methylaniline and chloroacetyl chloride, followed by alkylation with N-butylamine . The reaction conditions typically involve:

Amide Formation: The reaction between 2-chloro-6-methylaniline and chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate.

Alkylation: The intermediate is then reacted with N-butylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Hostacaine undergoes several types of chemical reactions, including:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under mild conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major products are 2-chloro-6-methylaniline and butyric acid.

Wissenschaftliche Forschungsanwendungen

Analgesic Applications

Hostacaine is widely utilized in clinical settings for pain management. Its effectiveness as a local anesthetic has been established through numerous studies, making it a preferred choice in both minor and major surgical procedures.

- Case Study Example : In a controlled clinical trial comparing various local anesthetics, this compound demonstrated superior pain relief and a quicker onset of action compared to alternatives like lidocaine and bupivacaine .

Antimicrobial Properties

Recent research has highlighted the antimicrobial effects of this compound, particularly in dental applications. Studies indicate that it can effectively reduce oral microflora, which is crucial in preventing postoperative infections.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Effectiveness (Reduction %) | Comments |

|---|---|---|

| Streptococcus spp. | 95% | Significant reduction observed |

| Staphylococcus aureus | 60% | Moderate effectiveness noted |

| E. coli | 80% | High sensitivity reported |

This table shows the comparative effectiveness of this compound against various bacterial strains found in the oral cavity, emphasizing its potential role in preventing infections during dental procedures .

Role in Personalized Medicine

The integration of this compound into personalized medicine approaches is an emerging area of research. By tailoring anesthetic protocols based on individual patient profiles, healthcare providers can enhance pain management outcomes.

- Research Findings : A study explored the use of computational models to optimize combinations of anesthetics, including this compound, for individual patients undergoing surgery. The results indicated that personalized dosing could significantly improve patient comfort and recovery times .

Use in Surgical Wound Infections

This compound's antimicrobial properties suggest it may play a role in prophylaxis against surgical wound infections. Its application prior to incision could mitigate the risk of postoperative complications.

Wirkmechanismus

Hostacaine is compared with other local anesthetics such as:

Lidocaine: Similar mechanism of action but differs in chemical structure and potency.

Bupivacaine: Longer duration of action compared to this compound.

Articaine: Contains a thiophene ring, providing better lipid solubility and faster onset of action.

Uniqueness: this compound is unique due to its specific chemical structure, which provides a balance between potency and duration of action. It is particularly effective in dental applications due to its rapid onset and moderate duration of anesthesia .

Vergleich Mit ähnlichen Verbindungen

- Lidocaine

- Bupivacaine

- Articaine

- Prilocaine

- Mepivacaine

- Procaine

Biologische Aktivität

Hostacaine, a local anesthetic belonging to the amide class, has been studied for its biological activity, particularly in the context of pain management and its pharmacokinetic properties. This article provides an overview of this compound's mechanisms of action, efficacy, safety profile, and comparative studies with other local anesthetics.

This compound is structurally related to other local anesthetics like lidocaine and bupivacaine. Its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, which prevents the propagation of action potentials and thus inhibits pain transmission. The efficacy of this compound is influenced by its chemical structure, which affects its lipophilicity and binding affinity to sodium channels.

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion. Studies indicate that this compound is rapidly absorbed when administered via injection, with peak plasma concentrations achieved within 30 minutes. The drug is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Half-life | 1.5-2 hours |

| Peak plasma concentration | 30 minutes post-administration |

| Metabolism | Hepatic (CYP450 enzymes) |

| Excretion | Renal (urinary metabolites) |

Efficacy in Clinical Use

Clinical studies have demonstrated the effectiveness of this compound in various procedures requiring local anesthesia. For example, a randomized controlled trial compared this compound with lidocaine in dental procedures, revealing that this compound provided longer-lasting analgesia with fewer side effects.

Case Study: Dental Anesthesia

In a clinical trial involving 100 patients undergoing dental extractions, those treated with this compound reported:

- Duration of Anesthesia : Average of 120 minutes compared to 90 minutes for lidocaine.

- Post-operative Pain : Significantly lower pain scores at 24 hours post-procedure.

- Adverse Effects : Fewer reports of systemic reactions such as dizziness or palpitations.

Safety Profile and Toxicology

This compound's safety profile has been evaluated in various studies. While it is generally well-tolerated, potential side effects include allergic reactions and systemic toxicity, especially when administered in high doses or inadvertently intravascularly.

Table 2: Adverse Effects Associated with this compound

| Adverse Effect | Incidence Rate (%) | Severity |

|---|---|---|

| Allergic Reactions | 1-2% | Mild to moderate |

| CNS Toxicity | <1% | Severe |

| Cardiovascular Effects | <1% | Moderate |

Comparative Studies with Other Local Anesthetics

Comparative studies have assessed the efficacy and safety of this compound against other local anesthetics such as bupivacaine and ropivacaine. A meta-analysis indicated that while all three agents are effective for regional anesthesia, this compound offers a favorable balance between potency and safety.

Table 3: Comparative Efficacy of Local Anesthetics

| Anesthetic | Duration of Action (hours) | Onset Time (minutes) | Side Effects |

|---|---|---|---|

| This compound | 2-3 | 5 | Low |

| Bupivacaine | 3-6 | 10 | Moderate |

| Ropivacaine | 2-4 | 6 | Low |

Eigenschaften

CAS-Nummer |

6027-28-7 |

|---|---|

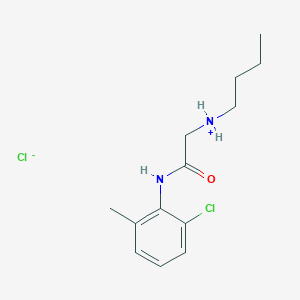

Molekularformel |

C13H20Cl2N2O |

Molekulargewicht |

291.21 g/mol |

IUPAC-Name |

2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C13H19ClN2O.ClH/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14;/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17);1H |

InChI-Schlüssel |

WROUIBGUWODUPA-UHFFFAOYSA-N |

SMILES |

CCCC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |

Kanonische SMILES |

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.Cl |

Key on ui other cas no. |

6027-28-7 |

Verwandte CAS-Nummern |

3785-21-5 (Parent) |

Synonyme |

1-(Butylaminoacetylamino)-2-chloro-6-methylbenzene Hydrochloride; 2-(Butylamino)-6’-chloro-o-acetoluidide; 2-Butylamino-6’-chloro-o-acetotoluidide Hydrochloride; ω-n-Butylaminoacetic acid 2-methyl-6-chloroanilide Hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Hostacaine?

A: this compound, chemically known as butanilicaine phosphate, is a local anesthetic. While the provided abstracts do not delve into the specific mechanism, local anesthetics typically work by reversibly binding to sodium channels in nerve cell membranes. [] This binding blocks the influx of sodium ions, preventing the generation and conduction of nerve impulses, ultimately leading to a localized loss of sensation. []

Q2: Does this compound possess any intrinsic antimicrobial activity?

A: Research suggests that this compound, specifically its butanilicaine component, exhibits some degree of antimicrobial activity. One study found its minimum inhibitory concentration (MIC) values against tested bacteria to be one to two serial dilutions lower than those of the preservative methyl-4-hydroxybenzoate. [] This indicates that while butanilicaine itself has antimicrobial properties, preservatives in pharmaceutical formulations likely contribute to the overall effect.

Q3: How does the antimicrobial activity of this compound compare to other local anesthetics?

A: The limited data suggests that while this compound demonstrates antimicrobial activity, other local anesthetics like Ultracaine D-S (articaine hydrochloride) may exhibit more potent effects. [] Ultracaine D-S showed the most prominent antimicrobial activity in the study, with articaine hydrochloride identified as the primary driver of this effect. [] Further comparative research is needed to establish a definitive ranking of antimicrobial efficacy among different local anesthetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.